MRT-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

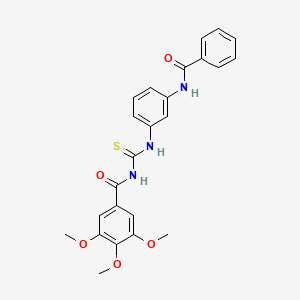

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVEZQDNHMQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980483 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6384-24-3, 330829-30-6 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330829-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to MRT-10: A Novel Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway.[1] As an acylthiourea derivative, this compound represents a novel chemical scaffold for inhibitors of this critical pathway, which is aberrantly activated in several forms of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in oncology, developmental biology, and drug discovery who are investigating the Hedgehog pathway and its inhibitors.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (Smo), a seven-transmembrane G protein-coupled receptor (GPCR)-like protein. Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Dysregulation of the Hh pathway, often through mutations that lead to constitutive activation of Smo, is a known driver in various cancers, including basal cell carcinoma and medulloblastoma. Therefore, Smo has emerged as a prime therapeutic target for the development of anticancer drugs.

This compound: A Novel Acylthiourea-Based Smoothened Antagonist

This compound was identified through a virtual screening of commercially available compounds based on a pharmacophoric model for Smo inhibitors.[1] It belongs to the acylthiourea class of compounds, representing a distinct chemical entity among Smo antagonists.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog pathway by directly antagonizing the Smoothened receptor. It has been shown to bind to the same site on Smo as the well-characterized antagonist cyclopamine, specifically at the BODIPY-cyclopamine binding site. By binding to Smo, this compound prevents its activation and subsequent downstream signaling, leading to the suppression of Gli-mediated transcription.

Quantitative Biological Data

The biological activity of this compound has been characterized in several in vitro assays. The following table summarizes the key quantitative data for this compound's inhibitory potency.

| Assay | Cell Line | Parameter | Value (μM) | Reference |

| Shh-N-induced Gli-luciferase reporter activity | Shh-light2 | IC50 | 0.64 | Selleck Chemicals |

| BODIPY-cyclopamine binding to mouse Smo | HEK293 | IC50 | 0.5 | R&D Systems |

| SAG-induced alkaline phosphatase activity | C3H10T1/2 | IC50 | 0.90 | MedchemExpress |

| Smo-induced IP accumulation | HEK293 | IC50 | 2.5 | R&D Systems, MedchemExpress |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Shh-light2 Luciferase Reporter Assay

This assay is used to quantify the inhibition of Hedgehog signaling by measuring the activity of a Gli-responsive luciferase reporter.

Materials:

-

Shh-light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog N-terminal conditioned medium (Shh-N CM)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed Shh-light2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

After incubation, replace the medium with DMEM containing 0.5% FBS.

-

Prepare serial dilutions of this compound in DMEM with 0.5% FBS.

-

Add the this compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

Stimulate the cells by adding Shh-N CM to a final concentration that induces a robust luciferase signal (e.g., 200 ng/mL). Include a negative control (no Shh-N CM) and a positive control (Shh-N CM with vehicle).

-

Incubate the plate for 40-48 hours at 37°C and 5% CO2.

-

After incubation, lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

BODIPY-Cyclopamine Competitive Binding Assay

This assay determines the ability of a compound to compete with a fluorescently labeled cyclopamine analog for binding to the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably expressing mouse or human Smoothened

-

DMEM/F12 medium

-

FBS

-

BODIPY-cyclopamine (fluorescent ligand)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microscope or a high-content imaging system

Procedure:

-

Seed HEK293 cells expressing Smoothened in a 96-well black, clear-bottom plate.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare serial dilutions of this compound in a binding buffer (e.g., PBS with 0.1% BSA).

-

Add the this compound dilutions to the wells.

-

Add a constant concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells. Include wells with BODIPY-cyclopamine only (total binding) and wells with a high concentration of a known Smo antagonist like unlabeled cyclopamine (non-specific binding).

-

Incubate the plate for 2 hours at 37°C, protected from light.

-

Wash the cells three times with PBS to remove unbound ligand.

-

Add fresh PBS to the wells and acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence intensity in each well.

-

Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value.

C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of multipotent mesenchymal C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog pathway activation.

Materials:

-

C3H10T1/2 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Smoothened Agonist (SAG)

-

This compound stock solution (in DMSO)

-

Alkaline Phosphatase (AP) Assay Kit

-

96-well tissue culture plates

Procedure:

-

Seed C3H10T1/2 cells in a 96-well plate.

-

Grow the cells to confluence.

-

Once confluent, treat the cells with serial dilutions of this compound in DMEM with 10% FBS.

-

Induce differentiation by adding SAG to a final concentration of 100 nM. Include appropriate controls (no SAG, SAG with vehicle).

-

Incubate the plate for 6 days at 37°C and 5% CO2, changing the medium with fresh compounds every 2 days.

-

After 6 days, wash the cells with PBS.

-

Lyse the cells and measure the alkaline phosphatase activity using an AP assay kit according to the manufacturer's protocol.

-

Normalize the AP activity to the total protein concentration in each well.

-

Calculate the IC50 value by plotting the normalized AP activity against the logarithm of the this compound concentration.

Visualizations

Hedgehog Signaling Pathway

Caption: The canonical Hedgehog signaling pathway.

Experimental Workflow for Smoothened Antagonist Characterization

Caption: A typical workflow for the discovery and characterization of a Smoothened antagonist.

Conclusion

This compound is a valuable tool compound for studying the Hedgehog signaling pathway. Its novel acylthiourea scaffold provides a starting point for the development of new and potentially more potent Smoothened antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of targeting the Hedgehog pathway in cancer and other diseases. The continued exploration of this compound and its derivatives may lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Mechanism of Action of MRT-10 in the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. MRT-10 is a small molecule antagonist of the Smoothened (SMO) receptor, a key transducer of the Hh signal. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hh pathway, summarizing key quantitative data, and providing detailed protocols for relevant experimental assays. The information presented herein is intended to support further research and drug development efforts targeting this crucial oncogenic pathway.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the twelve-pass transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the seven-pass transmembrane G protein-coupled receptor Smoothened (SMO). Upon Hh binding, the inhibitory action of PTCH1 on SMO is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which regulate cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a known driver of various cancers, including basal cell carcinoma and medulloblastoma.[1]

This compound: A Smoothened Antagonist

This compound is a synthetic small molecule that functions as an antagonist of the SMO receptor. It was identified through virtual screening of compound libraries and belongs to the acylthiourea chemical class. By directly binding to SMO, this compound prevents its activation and subsequent downstream signaling, effectively inhibiting the entire Hh pathway. This targeted action makes this compound and its derivatives valuable tools for studying Hh signaling and potential therapeutic agents for Hh-driven cancers.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the Smoothened receptor. It binds to the transmembrane domain of SMO, at a site that overlaps with the binding pocket of other known SMO antagonists like cyclopamine. This binding event stabilizes SMO in an inactive conformation, preventing its ciliary translocation and the subsequent activation of GLI transcription factors. Consequently, the transcription of Hh target genes responsible for cell proliferation and survival is suppressed.

Quantitative Data for this compound and its Derivatives

The following tables summarize the key quantitative data characterizing the biological activity of this compound and its potent derivative, MRT-92.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | ShhN Signaling Inhibition | Shh-light2 | IC50 | 0.64 µM | [2] |

| This compound | SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | IC50 | 0.90 µM | |

| This compound | Bodipy-cyclopamine Binding | HEK293 (mouse Smo) | IC50 | 0.5 µM | |

| This compound | Smo-induced IP Accumulation | HEK293 | IC50 | 2.5 µM | |

| MRT-92 | [3H]MRT-92 Binding | HEK293 (human Smo) | Kd | 0.3 nM |

Table 1: Potency and Binding Affinity of this compound and MRT-92.

Note: Specific data on the effect of this compound on GLI1 and PTCH1 mRNA expression levels were not available in the reviewed literature. However, as a potent SMO inhibitor, it is expected to downregulate the expression of these target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Shh-light2 Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

-

Cell Line: Shh-light2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

-

Procedure:

-

Seed Shh-light2 cells in a 96-well plate and grow to confluence.

-

Starve the cells in a low-serum medium (e.g., 0.5% calf serum in DMEM) for 24 hours.

-

Treat the cells with a Hedgehog pathway agonist (e.g., ShhN conditioned medium or SAG) in the presence of varying concentrations of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

C3H10T1/2 Alkaline Phosphatase Differentiation Assay

This assay assesses the ability of compounds to inhibit the differentiation of multipotent mesenchymal C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog pathway activation.

-

Cell Line: C3H10T1/2 cells.

-

Procedure:

-

Seed C3H10T1/2 cells in a 96-well plate.

-

Induce differentiation by treating the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of this compound or vehicle control.

-

Culture the cells for 6 days, replacing the medium with fresh medium containing the agonist and inhibitor every 2 days.

-

Lyse the cells and measure the alkaline phosphatase (AP) activity using a colorimetric or chemiluminescent substrate.

-

Normalize the AP activity to the total protein concentration in each well.

-

Calculate the IC50 value as described for the reporter assay.

-

Bodipy-Cyclopamine Competitive Binding Assay

This assay directly measures the ability of a compound to compete with a fluorescently labeled SMO antagonist (Bodipy-cyclopamine) for binding to the Smoothened receptor.

-

Cell Line: HEK293 cells transiently or stably overexpressing the Smoothened receptor.

-

Procedure:

-

Plate Smoothened-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

-

Incubate the cells with a fixed concentration of Bodipy-cyclopamine and varying concentrations of this compound for 2 hours at 37°C.

-

Wash the cells to remove unbound fluorescent ligand.

-

Quantify the cell-associated fluorescence using a fluorescence plate reader or flow cytometry.

-

Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the this compound concentration.

-

Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 Expression

This method quantifies the mRNA expression levels of Hedgehog pathway target genes to assess the downstream effects of SMO inhibition.

-

Procedure:

-

Treat a suitable Hh-responsive cell line (e.g., Shh-light2 or a cancer cell line with an active Hh pathway) with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Isolate total RNA from the cells using a standard RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Present the data as fold change in expression relative to the vehicle-treated control.

-

Visualizations

Signaling Pathway Diagram

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow: Shh-light2 Reporter Assay

Caption: Workflow for the Shh-light2 luciferase reporter assay.

Experimental Workflow: Bodipy-Cyclopamine Binding Assay

Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.

Conclusion

This compound is a potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its mechanism of action has been well-characterized through a variety of in vitro assays, demonstrating its ability to block Hh-induced cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to target the Hedgehog pathway in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of MRT-10, a Novel Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MRT-10, a potent acylthiourea-based antagonist of the Smoothened (Smo) receptor. This compound emerged from virtual screening campaigns and has been characterized as a valuable chemical probe for studying the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of several cancers. This document details the experimental protocols for its synthesis and biological evaluation and presents its activity in a structured format. Furthermore, it visualizes the compound's mechanism of action within the Hh signaling cascade and outlines a typical workflow for the discovery of similar Smoothened inhibitors.

Discovery of this compound

This compound, chemically identified as N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide, was discovered through a virtual screening of a commercial compound library.[1] The screening was based on a pharmacophore model developed for Smoothened inhibitors, which highlighted the importance of hydrogen bond acceptors and hydrophobic regions for ligand binding.[1] From a selection of 20 top-scoring compounds, this compound was identified and subsequently characterized as a bona fide Smoothened antagonist.[1] Further optimization of the acylthiourea scaffold of this compound led to the development of related acylurea and acylguanidine derivatives with improved potency.[2]

Synthesis of this compound

The synthesis of this compound and related acylthiourea compounds generally follows a straightforward synthetic route involving the reaction of an acyl isothiocyanate with an appropriate amine. While the specific, step-by-step protocol for this compound is detailed in the primary literature, a general and representative procedure is outlined below.

Experimental Protocol: General Synthesis of Acylthioureas

This protocol describes a common method for the synthesis of N,N'-disubstituted acylthioureas, which is applicable to the synthesis of this compound.

Materials:

-

Substituted acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride)

-

Ammonium thiocyanate

-

Substituted amine (e.g., 3-aminobenzanilide)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Drying tube

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

A solution of the substituted acyl chloride (1 equivalent) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

Ammonium thiocyanate (1 equivalent) is added to the solution, and the mixture is refluxed for 1-2 hours to form the acyl isothiocyanate in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the formation of the acyl isothiocyanate, the reaction mixture is cooled to room temperature.

-

A solution of the substituted amine (1 equivalent) in anhydrous acetone is added dropwise to the reaction mixture via a dropping funnel.

-

The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete, as indicated by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure acylthiourea compound.

Mechanism of Action and Biological Activity

This compound functions as an antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][3] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smo. Upon binding of Hh to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of target genes.[3][4][5] this compound exerts its inhibitory effect by binding to Smo, thereby preventing its activation and blocking the downstream signaling cascade.[1][3]

Quantitative Data

The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of ShhN-induced signaling | Shh-light2 | 0.64 | [6] |

| Inhibition of SAG-induced differentiation into alkaline phosphatase-positive osteoblasts | C3H10T1/2 | 0.65 | [7] |

Experimental Protocols for Biological Evaluation

The following protocols are representative of the assays used to characterize the biological activity of this compound and other Smoothened antagonists.

Shh-light2 Reporter Assay

This assay is used to measure the inhibition of the Hedgehog signaling pathway in a cell-based reporter system.

Materials:

-

Shh-light2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Sonic Hedgehog N-terminal signaling domain (ShhN) or a Smoothened agonist like SAG

-

This compound or other test compounds

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Shh-light2 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound or the test compound, along with a fixed concentration of ShhN or SAG to stimulate the pathway. Control wells receive the vehicle (e.g., DMSO).

-

The plates are incubated for 48-72 hours.

-

After incubation, the medium is removed, and the cells are lysed.

-

The luciferase activity is measured using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine if a test compound binds to the same site on the Smoothened receptor as cyclopamine, a known Smoothened inhibitor.

Materials:

-

Cells expressing the Smoothened receptor (e.g., HEK293 cells transiently transfected with a Smo expression vector)

-

BODIPY-cyclopamine (a fluorescently labeled derivative of cyclopamine)

-

This compound or other test compounds

-

Binding buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cells expressing the Smoothened receptor are harvested and resuspended in binding buffer.

-

The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound or the test compound.

-

The incubation is carried out for a defined period at a specific temperature (e.g., 2 hours at 4°C) to reach binding equilibrium.

-

After incubation, the cells are washed to remove unbound ligands.

-

The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope.

-

A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the Smoothened receptor.

-

The IC50 value for binding inhibition is determined by plotting the fluorescence intensity against the logarithm of the compound concentration.

Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound

References

- 1. Virtual screening-based discovery and mechanistic characterization of the acylthiourea this compound family as smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRT-10: A Novel Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is an acylthiourea derivative with the systematic IUPAC name N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide |

| Molecular Formula | C24H23N3O5S |

| Molecular Weight | 465.52 g/mol |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

| CAS Number | 330829-30-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound functions as an antagonist of the Smoothened (Smo) receptor, a seven-transmembrane protein that plays a crucial role in the Hedgehog (Hh) signaling cascade.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptch) receptor alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce a signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival.

This compound exerts its inhibitory effect by binding to the Smo receptor, likely at a site that overlaps with the binding site of the well-characterized Smo antagonist, cyclopamine.[1] By binding to Smo, this compound prevents its activation and subsequent downstream signaling, even in the presence of Hh pathway agonists. This leads to the suppression of Gli-mediated gene transcription and an inhibition of Hh-driven cellular processes.

Hedgehog Signaling Pathway and the Role of this compound

References

The Role of MRT-10 in the Inhibition of the Smoothened Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. The G protein-coupled receptor (GPCR), Smoothened (Smo), is a key transducer of Hh signaling and a prominent target for anti-cancer therapeutics. MRT-10, an acylthiourea derivative, has been identified as a potent antagonist of the Smoothened receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched (PTCH).[1][2] In the absence of a Hh ligand, PTCH tonically inhibits the activity of the seven-transmembrane receptor Smoothened (Smo).[3] This inhibition is relieved upon Hh binding to PTCH, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade.[4] This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[2][3] Dysregulation of the Hh pathway, often through mutations in PTCH or activating mutations in Smo, can lead to uncontrolled cell growth and tumorigenesis.[1]

This compound: A Potent Smoothened Antagonist

This compound is a small molecule antagonist of the Smoothened receptor, belonging to the acylthiourea chemical class.[5] It functions by directly binding to the Smoothened receptor and preventing its activation, thereby inhibiting the downstream Hh signaling cascade.

Mechanism of Action

This compound acts as a direct competitive antagonist of Smoothened. It binds to a pocket within the seven-transmembrane (7TM) domain of the Smo receptor.[6] This binding site overlaps with that of other known Smo antagonists, such as cyclopamine.[6] By occupying this site, this compound stabilizes the inactive conformation of Smo, preventing the conformational changes required for its activation and subsequent signal transduction. This blockade of Smo activity leads to the suppression of the Hh pathway, even in cells with activating mutations upstream of Smo.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound as a Smoothened inhibitor has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference |

| ShhN Signaling Inhibition | Shh-light2 | ShhN | 0.64 | [7][8] |

| Smo-induced IP Accumulation | HEK293 | - | 2.5 | [6] |

| Bodipy-cyclopamine Binding | Mouse Smo expressing cells | Bodipy-cyclopamine | 0.5 | [6] |

| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | SAG (0.1 µM) | 0.90 | [6] |

Table 1: Summary of IC50 values for this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in different in vitro assays, demonstrating its potent antagonism of the Smoothened receptor across various cellular contexts and stimuli.

Visualizing the Molecular Interactions and Experimental Processes

Hedgehog Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Workflow: Smoothened Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing Smoothened antagonists like this compound.

Caption: A generalized workflow for the identification and characterization of Smoothened inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of this compound.

Bodipy-Cyclopamine Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a fluorescently labeled Smoothened antagonist, Bodipy-cyclopamine, for binding to the Smoothened receptor.

Materials:

-

HEK293 cells stably expressing human Smoothened.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Bodipy-cyclopamine (5 nM).

-

This compound or other test compounds (serial dilutions).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

Fluorescence microscope or high-content imaging system.

Protocol:

-

Seed HEK293-Smo cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Wash the cells once with PBS.

-

Add serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) to the wells and incubate for 2 hours at 37°C.

-

Add Bodipy-cyclopamine to a final concentration of 5 nM to all wells and incubate for 2 hours at 37°C in the dark.

-

Wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity per cell.

-

Plot the percentage of Bodipy-cyclopamine binding against the log concentration of this compound and determine the IC50 value using non-linear regression.

Shh-light2 Gli-Luciferase Reporter Assay

This assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Shh-light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

-

DMEM with 10% FBS.

-

Recombinant ShhN protein.

-

This compound or other test compounds (serial dilutions).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Protocol:

-

Seed Shh-light2 cells in a 96-well white-walled plate and culture to confluence.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Add serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) to the wells and incubate for 1 hour.

-

Add ShhN protein to a final concentration that induces sub-maximal luciferase expression.

-

Incubate for 40 hours at 37°C.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of this compound and determine the IC50 value.

SAG-Induced Alkaline Phosphatase (AP) Activity Assay

This assay is used to assess the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hh pathway activation, by measuring the activity of alkaline phosphatase.

Materials:

-

C3H10T1/2 cells.

-

DMEM with 10% FBS.

-

Smoothened Agonist (SAG).

-

This compound or other test compounds (serial dilutions).

-

Alkaline Phosphatase Assay Kit (colorimetric or chemiluminescent).

-

Cell lysis buffer.

-

Microplate reader.

Protocol:

-

Seed C3H10T1/2 cells in a 96-well plate and culture to confluence.

-

Treat the cells with serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) for 1 hour.

-

Add SAG to a final concentration of 0.1 µM.

-

Incubate the cells for 6 days, changing the medium with fresh compounds every 2 days.

-

Wash the cells with PBS and lyse the cells.

-

Measure the alkaline phosphatase activity in the cell lysates using an appropriate AP assay kit according to the manufacturer's instructions.

-

Normalize the AP activity to the total protein concentration in each well.

-

Plot the normalized AP activity against the log concentration of this compound and determine the IC50 value.

Smo-Induced Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of Gq-coupled signaling by Smoothened by quantifying the accumulation of inositol phosphates.

Materials:

-

HEK293 cells transiently or stably expressing Smoothened.

-

Inositol-free DMEM.

-

[³H]-myo-inositol.

-

LiCl.

-

This compound or other test compounds (serial dilutions).

-

Dowex AG1-X8 resin.

-

Scintillation counter.

Protocol:

-

Seed HEK293-Smo cells in a 24-well plate.

-

Label the cells with [³H]-myo-inositol in inositol-free DMEM for 24 hours.

-

Wash the cells and pre-incubate with DMEM containing LiCl for 15 minutes.

-

Add serial dilutions of this compound and incubate for 30 minutes.

-

Lyse the cells with ice-cold formic acid.

-

Separate the inositol phosphates from the cell lysates using Dowex AG1-X8 chromatography.

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

-

Plot the amount of [³H]-inositol phosphates against the log concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized and potent antagonist of the Smoothened receptor. Its ability to directly bind to Smo and inhibit Hedgehog signaling has been demonstrated through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on the Hedgehog pathway and the development of novel anti-cancer therapies targeting Smoothened. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify the mechanism of action and the methods used for the characterization of Smoothened inhibitors.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. graphviz dot file example · GitHub [gist.github.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. web.stanford.edu [web.stanford.edu]

- 7. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MRT-10: A Technical Guide to its Impact on Gli Transcription Factors in the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRT-10, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, and its consequential effects on the Gli family of transcription factors. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. This compound acts as an antagonist to the Smoothened (Smo) receptor, a key transducer in this pathway, thereby influencing the activity of the downstream Gli transcription factors which are the ultimate effectors of Hh signaling.[1][2]

Core Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the seven-transmembrane receptor Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a signaling cascade that prevents the proteolytic cleavage of Gli transcription factors (Gli2 and Gli3) into their repressor forms. This leads to the stabilization and nuclear translocation of the full-length activator forms of Gli proteins (GliA), which then induce the transcription of Hh target genes, including GLI1 itself, which acts as a transcriptional amplifier.[1][3]

This compound is an antagonist of Smoothened.[4] By binding to the Smo receptor, this compound prevents its activation, even in the presence of Hh ligands or activating mutations in PTCH. This blockade of Smo activity restores the downstream repressive machinery, leading to the processing of Gli2 and Gli3 into their repressor forms (GliR) and preventing the nuclear accumulation of the activator forms. Consequently, the transcription of Hh target genes is suppressed.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the Hedgehog pathway has been quantified in various cellular assays. A key method for this is the use of reporter cell lines, such as Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. The activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the Hh pathway activity by 50%.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Hedgehog (Hh) Signaling Assay | Shh-light2 (NIH/3T3) | IC50 | 0.64 µM | [4] |

| Smoothened (Smo) Antagonism | Various Hh assays | IC50 | 0.65 µM | [4] |

| Bodipy-cyclopamine binding assay | Cells expressing mouse Smo | IC50 | 0.5 µM | [4] |

| ShhN-induced signaling | Shh-light2 cells | IC50 | 0.64 µM | [4] |

| SAG-induced alkaline phosphatase activity | C3H10T1/2 cells | IC50 | 0.90 µM | [4] |

| Smo-induced IP accumulation | HEK293 cells | IC50 | 2.5 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on Gli transcription factors.

Gli-Luciferase Reporter Assay

This assay is fundamental for quantifying the transcriptional activity of Gli proteins in response to Hh pathway modulation by compounds like this compound.

Objective: To determine the dose-dependent inhibition of Gli-mediated transcription by this compound.

Materials:

-

Shh-light2 cells (or other suitable Gli-reporter cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

-

This compound

-

Passive Lysis Buffer

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment:

-

Once confluent, replace the growth medium with a low-serum medium.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2 hours) before stimulating the Hh pathway.

-

Induce Hh pathway activation by adding Shh conditioned medium or a specific concentration of SAG. Include appropriate controls (vehicle-treated, agonist-only).

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add Passive Lysis Buffer to each well and incubate with gentle rocking for 15 minutes at room temperature.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Western Blot Analysis of Gli Protein Levels

This technique is used to assess the effect of this compound on the total protein levels of Gli1, Gli2, and Gli3.

Objective: To quantify changes in Gli protein expression following treatment with this compound.

Materials:

-

Cancer cell line with active Hh signaling (e.g., medulloblastoma, basal cell carcinoma cell lines)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies against Gli1, Gli2, Gli3, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Gli proteins to the loading control.

Immunofluorescence for Gli Nuclear Localization

This method visualizes the subcellular localization of Gli transcription factors, which is a key indicator of their activation state.

Objective: To determine if this compound inhibits the nuclear translocation of Gli proteins.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibodies against Gli1 or Gli2

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound and a Hh pathway agonist (e.g., SAG) as described for other assays.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with primary antibodies against the Gli protein of interest.

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of the Gli protein.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

References

- 1. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

MRT-10 (MRT68921): A Dual NUAK1 and ULK1/2 Inhibitor for Cancer Cell Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921, likely the compound of interest referred to as "MRT-10," is a potent, dual small-molecule inhibitor of Novel (NUA) Kinase Family 1 (NUAK1) and Unc-51 Like Autophagy Activating Kinase 1 and 2 (ULK1/2).[1][2] This dual inhibitory action makes MRT68921 a valuable tool for investigating the intricate signaling pathways governing cancer cell survival, proliferation, and stress responses. Specifically, its ability to modulate both the cellular antioxidant defense system through NUAK1 and the critical process of autophagy via ULK1/2 provides a unique opportunity to study the interplay of these pathways in oncogenesis and to explore novel therapeutic strategies.[1][3] This technical guide provides a comprehensive overview of MRT68921, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for MRT68921 and a related compound, MRT67307, which also targets ULK1/2, providing a comparative perspective.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| MRT68921 | ULK1 | 2.9 |

| ULK2 | 1.1 | |

| MRT67307 | ULK1 | 45 |

| ULK2 | 38 | |

| IKKε | 160 | |

| TBK1 | 19 |

Data sourced from MedchemExpress.[2][4]

Table 2: Cytotoxic Activity (IC50) of MRT68921 in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| MNK45 | Gastric cancer | - |

| A549 | Non-small cell lung cancer | - |

| H1299 | Non-small cell lung cancer | - |

| U251 | Glioblastoma | - |

| and other cancer cell lines | 1.76 - 8.91 |

Data for specific IC50 values for all cell lines were not fully available in the search results, but the range is provided.[1][2][5]

Signaling Pathways

MRT68921's primary mechanism of action involves the inhibition of two key kinases, NUAK1 and ULK1/2, which are integral components of distinct but interconnected signaling pathways crucial for cancer cell homeostasis.

The ULK1/2 and Autophagy Pathway

ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process of "self-eating" that allows cells to degrade and recycle damaged organelles and proteins to survive under stress conditions.[6][7] In many cancers, autophagy is hijacked to support tumor growth and resistance to therapy.[6][8] The mTOR (mechanistic target of rapamycin) pathway is a key upstream regulator of ULK1/2.[9][10][11] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thereby inhibiting autophagy.[12][13] Conversely, under cellular stress or nutrient deprivation, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagy.[12][13] MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thus blocking the initiation of autophagy.[2][3]

The NUAK1 Signaling Pathway

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[14][15] It is involved in various cellular processes, including cell adhesion, polarity, and the response to metabolic stress.[15][16] In the context of cancer, NUAK1 has been shown to be a critical component of the antioxidant stress response.[16] It facilitates the nuclear import of NRF2, a master regulator of antioxidant genes, by counteracting its inhibition by GSK3β.[16] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing MRT68921 to study cancer cell signaling.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of MRT68921 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H460, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MRT68921 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of MRT68921 in complete culture medium. A typical concentration range is 0 to 10 µM.[1][5] A DMSO-only control should be included.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MRT68921.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot for Autophagy Flux (LC3-I/II Conversion)

This protocol is used to assess the effect of MRT68921 on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is associated with autophagosome formation.[17][18][19]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

MRT68921

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% or gradient)

-

PVDF membrane

-

Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals NB100-2331)[17]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Plate cells and treat with MRT68921 at the desired concentration (e.g., 1-5 µM) for a specified time (e.g., 8 hours).[2]

-

For autophagy flux analysis, treat a parallel set of cells with MRT68921 in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of treatment).[20] This will cause LC3-II to accumulate if autophagy is active.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. Inhibition of this process by MRT68921 will be observed.

In Vivo Tumor Xenograft Study

This protocol outlines the use of MRT68921 in a mouse xenograft model to evaluate its anti-tumor efficacy in vivo.[21]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., NCI-H460, MNK45)[21]

-

Matrigel (optional)

-

MRT68921 formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control (vehicle) and treatment groups.

-

Administer MRT68921 via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a specified dose and schedule (e.g., 10-40 mg/kg, daily).[2][21]

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like Bax and Bcl-2).[21]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of MRT68921 on cancer cells.

Conclusion

MRT68921 is a powerful research tool for dissecting the complex signaling networks that underpin cancer cell survival and proliferation. Its dual inhibitory activity against NUAK1 and ULK1/2 allows for the simultaneous interrogation of cellular stress responses and autophagy. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize MRT68921 in their studies to further elucidate the roles of these pathways in cancer and to explore their potential as therapeutic targets. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.[3]

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Autophagy - Wikipedia [en.wikipedia.org]

- 7. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]

- 9. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 12. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. proteolysis.jp [proteolysis.jp]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. researchgate.net [researchgate.net]

Preliminary Efficacy of MRT-10: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a synthetic small molecule that has been identified as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, making it a compelling target for therapeutic intervention. This compound, an acylthiourea derivative, emerged from virtual screening efforts aimed at discovering novel Smo inhibitors.[1] This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, with a focus on its in vitro activity, mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumor growth. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibitory effect of Ptch on the seven-transmembrane receptor Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of target genes involved in cell cycle progression and survival.

This compound exerts its biological effects by directly binding to the Smoothened receptor.[1] This binding event antagonizes the function of Smo, thereby preventing the downstream activation of the Hh signaling cascade, even in the presence of Hh ligands or activating mutations in the Ptch receptor.

Figure 1: this compound Mechanism of Action in the Hedgehog Signaling Pathway.

In Vitro Efficacy

The preliminary efficacy of this compound has been evaluated in a series of in vitro assays designed to assess its ability to inhibit the Hedgehog signaling pathway at the cellular level. The following tables summarize the quantitative data from these key experiments.

Table 1: Inhibition of Hedgehog Pathway Activity

| Assay | Cell Line | IC50 (µM) | Reference |

| Shh-N Signaling Inhibition | Shh-light2 | 0.64 | [1] |

| SAG-Induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 | 0.90 | [1] |

| Smo-Induced IP Accumulation | HEK293 | 2.5 | [1] |

Table 2: Smoothened Receptor Binding Affinity

| Assay | Cell Line | IC50 (µM) | Reference |

| Bodipy-cyclopamine Binding Inhibition | Cells expressing mouse Smo | 0.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following protocols are based on the descriptions provided in the primary literature.

Shh-N Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a cell line (Shh-light2) that has been stably transfected with a Gli-responsive firefly luciferase reporter construct.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for MRT-10 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of MRT-10, a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of Hh pathway inhibitors.

Introduction

This compound is a small molecule antagonist of the seven-transmembrane receptor Smoothened (Smo), a critical activator of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers. This compound exerts its inhibitory effect by binding to the Smo receptor at the same site as Bodipy-cyclopamine, thereby blocking downstream signaling.[1] These protocols describe various in vitro assays to quantify the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified in several in vitro functional assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Cell Line | Agonist/Ligand | Incubation Time | IC50 (µM) | Reference |

| Smo-induced IP Accumulation | HEK293 | - | - | 2.5 | [1] |

| Bodipy-cyclopamine Binding | HEK293 (expressing mouse Smo) | Bodipy-cyclopamine (5 nM) | 2 hours | 0.5 | [1] |

| ShhN Signaling | Shh-light2 | - | 40 hours | 0.64 | [1] |

| SAG-induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 | SAG (0.1 µM) | 6 days | 0.90 | [1] |

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), allowing Smo to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus to induce the expression of target genes. This compound acts as an antagonist at the level of Smo, preventing its activation and the subsequent downstream signaling cascade.

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Bodipy-cyclopamine Binding Assay

This competitive binding assay measures the ability of this compound to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.

Experimental Workflow:

Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing mouse Smoothened in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M). Prepare a working solution of Bodipy-cyclopamine at 5 nM.

-

Treatment: Remove the culture medium from the cells and add the compound solutions, including controls (vehicle and Bodipy-cyclopamine alone).

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unbound ligands.

-

Fluorescence Measurement: Measure the fluorescence of the bound Bodipy-cyclopamine using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ShhN Signaling Assay (Luciferase Reporter Assay)

This assay utilizes Shh-light2 cells, which contain a GLI-responsive luciferase reporter construct, to measure the inhibition of Hedgehog signaling by this compound.

Methodology:

-

Cell Culture: Culture Shh-light2 cells in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M). Include appropriate positive (e.g., ShhN conditioned medium) and negative (vehicle) controls.

-

Incubation: Incubate the cells for 40 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.

SAG-induced Alkaline Phosphatase (AP) Activity Assay

This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation, by quantifying alkaline phosphatase activity.

Methodology:

-

Cell Culture: Culture C3H10T1/2 cells in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M) in the presence of a fixed concentration of the Smo agonist SAG (0.1 µM).

-

Incubation: Incubate the cells for 6 days, changing the media with fresh compounds every 2-3 days.

-

AP Activity Measurement:

-

Wash the cells with PBS.

-

Lyse the cells.

-

Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric AP assay kit.

-

-

Data Analysis: Plot the AP activity against the logarithm of the this compound concentration and calculate the IC50 value.

References

Application Note: Quantifying Hedgehog Pathway Inhibition with MRT-10 Using the Shh-light2 Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the formation and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[2][3][4] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves PTCH1's inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[2][5] Activated SMO then triggers a downstream cascade culminating in the activation of Gli family zinc-finger transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.[1][2][6]

The Shh-light2 reporter assay is a robust and widely used cell-based method for quantifying Hh pathway activity.[3][7] This system typically utilizes NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[7][8][9] Activation of the Hh pathway leads to a proportional increase in firefly luciferase expression, which can be measured via luminescence.

MRT-10 is a small molecule inhibitor of the Hedgehog pathway. It acts as a Smoothened (SMO) antagonist, binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade.[3][10] This application note provides a detailed protocol for using this compound to inhibit Hh pathway signaling in the Shh-light2 luciferase reporter assay, a key experiment for characterizing SMO inhibitors.

Hedgehog Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the key signal transducer, Smoothened (SMO).

Figure 1. this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Data Presentation